Azetidine-3-carbohydrazide
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Overview
Description
Azetidine-3-carbohydrazide is a nitrogen-containing heterocyclic compound with a four-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Azetidine-3-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of azetidine-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .
Chemical Reactions Analysis
Types of Reactions: Azetidine-3-carbohydrazide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where this compound reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or catalyst.
Major Products Formed: The major products formed from these reactions include oxidized azetidine derivatives, reduced azetidine compounds, and various substituted azetidine derivatives .
Scientific Research Applications
Azetidine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of azetidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the four-membered azetidine ring, which makes it highly reactive under appropriate conditions . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
- Azetidine-2-carboxylic acid
- Aziridines
- Pyrrolidines
Properties
Molecular Formula |
C4H9N3O |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
azetidine-3-carbohydrazide |
InChI |
InChI=1S/C4H9N3O/c5-7-4(8)3-1-6-2-3/h3,6H,1-2,5H2,(H,7,8) |
InChI Key |
PVJXKLUZMUWCBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(=O)NN |
Origin of Product |
United States |
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